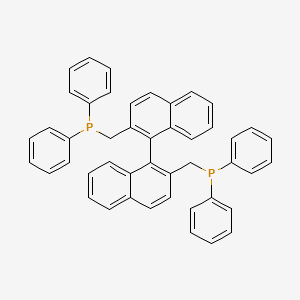
Naphos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphos is a phosphorous-containing ligand used in various catalytic processes, particularly in hydroformylation reactions. It is known for its high regioselectivity and efficiency in producing linear aldehydes from olefins. The compound’s unique structure allows it to act as a bidentate ligand, coordinating with metals such as rhodium to form highly active catalytic complexes .
Preparation Methods
Naphos can be synthesized through a series of chemical reactions involving phosphorous-containing precursors. One common method involves the reaction of a phosphine with a suitable organic substrate under controlled conditions. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions typically include specific temperatures, pressures, and the use of catalysts to optimize yield and selectivity .
Chemical Reactions Analysis
Naphos undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides, which are often used as intermediates in further chemical synthesis.
Reduction: The compound can be reduced back to its phosphine form using reducing agents such as hydrogen or hydrides.
Substitution: this compound can participate in substitution reactions where one of its ligands is replaced by another, often facilitated by the presence of a metal catalyst. Common reagents used in these reactions include hydrogen, oxygen, and various metal catalysts.
Scientific Research Applications
Naphos has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, particularly in hydroformylation reactions to produce linear aldehydes.
Biology: this compound-based catalysts are used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound’s ability to facilitate the formation of specific chemical bonds makes it valuable in drug development and synthesis.
Mechanism of Action
Naphos exerts its effects by acting as a ligand that coordinates with metal centers, such as rhodium, to form active catalytic complexes. These complexes facilitate the addition of syngas (a mixture of hydrogen and carbon monoxide) to olefins, resulting in the formation of linear aldehydes. The molecular targets include the metal centers, and the pathways involved are primarily related to the catalytic cycle of hydroformylation .
Comparison with Similar Compounds
Naphos is often compared with other phosphorous-containing ligands such as xantphos, bisbi, and biphephos. While all these ligands are used in catalytic processes, this compound is unique in its high regioselectivity and efficiency in producing linear aldehydes. Similar compounds include:
Xantphos: Known for its wide bite angle and use in various catalytic reactions.
Bisbi: Used in hydroformylation and other catalytic processes.
Biphephos: Another phosphorous-containing ligand with applications in catalysis
This compound stands out due to its specific structural features that enhance its performance in hydroformylation reactions, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C46H36P2 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
[1-[2-(diphenylphosphanylmethyl)naphthalen-1-yl]naphthalen-2-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C46H36P2/c1-5-19-39(20-6-1)47(40-21-7-2-8-22-40)33-37-31-29-35-17-13-15-27-43(35)45(37)46-38(32-30-36-18-14-16-28-44(36)46)34-48(41-23-9-3-10-24-41)42-25-11-4-12-26-42/h1-32H,33-34H2 |
InChI Key |
CMIHWILCIPLTFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)CP(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















